Dihydrodaidzein diacetate
Overview
Description
Dihydrodaidzein diacetate is a derivative of dihydrodaidzein, an isoflavone compound primarily derived from soy isoflavones. Isoflavones are known for their estrogenic activity and are found in various leguminous plants. This compound is of interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrodaidzein diacetate can be synthesized through the acetylation of dihydrodaidzein. The process typically involves the reaction of dihydrodaidzein with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the complete acetylation of the hydroxyl groups on the dihydrodaidzein molecule.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to enhance the efficiency and yield of the acetylation process. The use of recombinant Escherichia coli strains expressing specific enzymes involved in the biosynthesis of dihydrodaidzein and its derivatives has been explored to achieve higher production rates .
Chemical Reactions Analysis
Types of Reactions
Dihydrodaidzein diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, dihydrodaidzein.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyl groups under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrodaidzein.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dihydrodaidzein diacetate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its potential antioxidant and estrogenic activities.
Medicine: Investigated for its role in preventing chronic diseases such as cancer and cardiovascular diseases.
Industry: Utilized in the production of functional foods and nutraceuticals enriched with isoflavones.
Mechanism of Action
The biological effects of dihydrodaidzein diacetate are primarily mediated through its interaction with estrogen receptors. The compound binds to estrogen receptors, modulating the expression of target genes involved in various physiological processes. Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Daidzein: The parent compound of dihydrodaidzein, known for its estrogenic and antioxidant activities.
Genistein: Another isoflavone with similar biological activities.
Equol: A metabolite of daidzein with higher estrogenic activity.
Uniqueness
Dihydrodaidzein diacetate is unique due to its acetylated structure, which may enhance its stability and bioavailability compared to its parent compound, dihydrodaidzein. The acetylation also allows for further chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
[4-(7-acetyloxy-4-oxo-2,3-dihydrochromen-3-yl)phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-9,17H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHHHLXSEUUASE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432051 | |
Record name | Dihydrodaidzein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81267-11-0 | |
Record name | Dihydrodaidzein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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